molecular formula C8H8INO2 B13095000 2-(2-Amino-3-iodophenyl)acetic acid

2-(2-Amino-3-iodophenyl)acetic acid

Cat. No.: B13095000
M. Wt: 277.06 g/mol
InChI Key: NUKAQZKGWYJCDB-UHFFFAOYSA-N
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Description

2-(2-Amino-3-iodophenyl)acetic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and an iodine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-iodobenzyl cyanide with ammonia, followed by hydrolysis to yield the desired product . Another method involves the palladium-catalyzed reaction of 2-iodophenylacetic acid with allenes to form 1,3-butadienes . Additionally, photolysis of 2-iodophenylacetic acid in carbon tetrachloride can produce the corresponding chloro compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-iodophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 2-(2-Amino-phenyl)acetic acid.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce deiodinated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted phenylacetic acids.

Scientific Research Applications

2-(2-Amino-3-iodophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenylacetic acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.

    2-Amino-phenylacetic acid: Lacks the iodine atom, reducing its ability to participate in halogen bonding.

    3-Iodophenylacetic acid: The iodine atom is positioned differently, affecting its reactivity and interactions.

Uniqueness

2-(2-Amino-3-iodophenyl)acetic acid is unique due to the presence of both an amino group and an iodine atom on the phenyl ring. This combination allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-(2-amino-3-iodophenyl)acetic acid

InChI

InChI=1S/C8H8INO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4,10H2,(H,11,12)

InChI Key

NUKAQZKGWYJCDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)N)CC(=O)O

Origin of Product

United States

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